3-Hydroxy Agomelatine

描述

3-Hydroxy agomelatine is a metabolite of agomelatine, a well-known antidepressant used for the treatment of major depressive disorders. Agomelatine itself is a melatonergic agonist and a serotonin receptor antagonist. The compound this compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .

准备方法

合成路线和反应条件: 3-羟基阿戈美拉汀的合成通常涉及阿戈美拉汀的羟基化。这可以通过各种化学反应来实现,包括使用氧化剂。 一种常见的方法是在受控温度和压力条件下,在催化剂存在下使用羟基化剂 .

工业生产方法: 3-羟基阿戈美拉汀的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和催化剂以确保高收率和纯度。 反应条件经过优化,以最大程度地减少副产物并最大限度地提高羟基化过程的效率 .

化学反应分析

反应类型: 3-羟基阿戈美拉汀会经历各种化学反应,包括:

氧化: 该化合物可以进一步氧化形成不同的衍生物。

还原: 还原反应可以将 3-羟基阿戈美拉汀转化回其母体化合物或其他相关结构。

取代: 在特定条件下,羟基可以被其他官能团取代.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 经常使用硼氢化钠等还原剂。

取代: 卤代烃和酸等试剂可用于取代反应.

主要产物: 这些反应形成的主要产物包括 3-羟基阿戈美拉汀的各种羟基化、还原和取代衍生物,每个衍生物都具有独特的药理特性 .

科学研究应用

Introduction to 3-Hydroxy Agomelatine

This compound is a metabolite of Agomelatine, an atypical antidepressant primarily used for treating major depressive disorder (MDD). Agomelatine functions through melatonergic receptor agonism and serotonin receptor antagonism, contributing to its antidepressant effects. The significance of this compound lies in its pharmacological properties and potential applications in various therapeutic contexts, including neuroprotection, sleep regulation, and cognitive enhancement.

Pharmacokinetics

This compound is formed via the metabolic pathway of Agomelatine. A study detailed a semiphysiological population pharmacokinetic model that incorporates first-pass hepatic metabolism, highlighting the complexity of Agomelatine's pharmacokinetics and its metabolites, including this compound. This model aids in understanding how liver function affects drug exposure and variability among individuals .

Major Depressive Disorder (MDD)

Clinical studies have demonstrated that Agomelatine, and by extension its metabolite this compound, significantly reduces depressive symptoms. In a controlled trial, patients treated with Agomelatine showed a notable decrease in Hamilton Depression Rating Scale (Ham-D) scores compared to placebo . The effects on sleep quality were also significant, with improvements observed in sleep efficiency metrics .

Anxiety Disorders

Agomelatine's action as a 5-HT2C receptor antagonist suggests potential anxiolytic properties. Animal studies have indicated that it can mitigate anxiety-like behaviors and improve cognitive functions under stress conditions . This positions this compound as a promising candidate for addressing anxiety disorders alongside depressive symptoms.

Neuroprotection

Research has highlighted the neuroprotective effects of this compound. In models of stress-induced neuronal damage, it was found to prevent the increase of glutamate release in the prefrontal cortex, which is associated with stress responses . Furthermore, it has been shown to promote recovery from excitotoxic injuries in neonatal models .

Efficacy Compared to Other Antidepressants

In comparative studies against traditional antidepressants like venlafaxine and paroxetine, Agomelatine demonstrated comparable efficacy with a better safety profile. The responder rates were significantly higher in patients receiving Agomelatine than those on placebo or other antidepressants .

Safety Profile

Agomelatine has been reported to have a favorable tolerability profile with fewer side effects related to sexual dysfunction and weight gain compared to other antidepressants. This aspect makes it an attractive option for long-term management of depression and anxiety disorders.

Summary of Case Studies

作用机制

3-羟基阿戈美拉汀主要通过与血清素和褪黑素受体的相互作用发挥其作用。它在血清素受体处起拮抗作用,在褪黑素受体处起激动作用。这种双重作用有助于调节昼夜节律和情绪。 该化合物还影响多巴胺和去甲肾上腺素等神经递质的释放,从而有助于其抗抑郁作用 .

类似化合物:

阿戈美拉汀: 母体化合物,以其抗抑郁特性而闻名。

7-去甲基阿戈美拉汀: 另一种具有相似药理作用的代谢产物。

褪黑素: 一种具有相似受体相互作用的天然激素。

独特性: 3-羟基阿戈美拉汀因其特定的羟基化而独一无二,与母体化合物和其他代谢产物相比,它改变了其药代动力学和药效学特性。 这种修饰会导致受体亲和力和效力的差异,使其成为靶向研究的有价值化合物 .

相似化合物的比较

Agomelatine: The parent compound, known for its antidepressant properties.

7-Desmethyl agomelatine: Another metabolite with similar pharmacological effects.

Melatonin: A natural hormone with similar receptor interactions.

Uniqueness: 3-Hydroxy agomelatine is unique due to its specific hydroxylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. This modification can lead to differences in receptor affinity and efficacy, making it a valuable compound for targeted research .

生物活性

3-Hydroxy Agomelatine, a metabolite of the antidepressant agomelatine, has garnered attention for its potential biological activities and mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Agomelatine and Its Metabolites

Agomelatine is primarily known for its role as an antidepressant, acting as a melatonergic agonist at MT1 and MT2 receptors while also functioning as an antagonist at 5-HT2C receptors. Its unique pharmacological profile contributes to its effectiveness in treating major depressive disorder (MDD) and improving sleep quality. The compound undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including this compound .

Pharmacokinetics and Metabolism

This compound is formed through the hydroxylation of agomelatine, primarily via cytochrome P450 enzymes in the liver. The pharmacokinetic characteristics of this metabolite are crucial for understanding its biological activity:

- Half-Life : The half-life of agomelatine is approximately 2 hours; however, the half-life of this compound may differ due to its distinct metabolic pathways.

- Bioavailability : Agomelatine exhibits irregular absorption patterns, which can influence the levels of its metabolites in circulation .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Like agomelatine, this compound shows affinity for melatonin receptors (MT1 and MT2), contributing to its potential antidepressant effects. It also interacts with serotonin receptors, particularly antagonizing the 5-HT2C receptor, which is linked to mood regulation .

- Chronobiotic Effects : Research indicates that both agomelatine and its metabolite may possess chronobiotic properties, helping to reset circadian rhythms disrupted in depressive disorders. This effect is particularly relevant given the connection between circadian rhythm dysregulation and depression .

Clinical Findings and Case Studies

Several studies have explored the efficacy of agomelatine and its metabolites in clinical settings:

These studies suggest that this compound may play a role in enhancing the antidepressant effects of agomelatine through improved receptor interaction and modulation of neurotransmitter systems.

In Vitro and In Vivo Studies

Research has also focused on the pharmacological effects of this compound in vitro and in vivo:

- In Vitro Studies : Experiments have shown that this compound can inhibit certain metabolic pathways involving cytochrome P450 enzymes, potentially affecting the overall pharmacokinetics of agomelatine when co-administered with other drugs like celecoxib .

- In Vivo Studies : Animal models indicate that administration of agomelatine leads to significant behavioral changes associated with mood improvement, supporting the hypothesis that its metabolites contribute to these effects .

属性

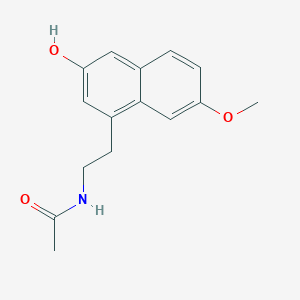

IUPAC Name |

N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBBOOVHTBZRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a sensitive analytical method for 3-Hydroxy Agomelatine in the context of Agomelatine research?

A: this compound is a key metabolite of the antidepressant drug Agomelatine. Developing a sensitive and accurate analytical method, like the LC-MS/MS method described in the paper [], is crucial for several reasons:

Q2: What specific challenges did the researchers address in developing the LC-MS/MS method for this compound analysis?

A: The paper [] highlights the need for a highly sensitive and specific method for analyzing this compound in human plasma. This is due to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。